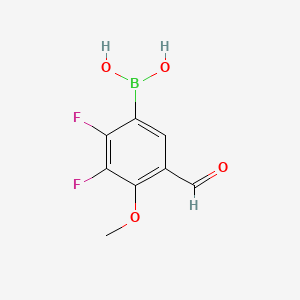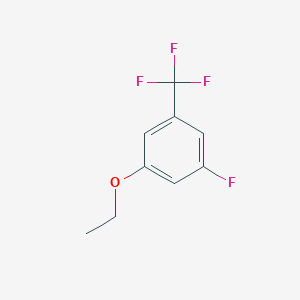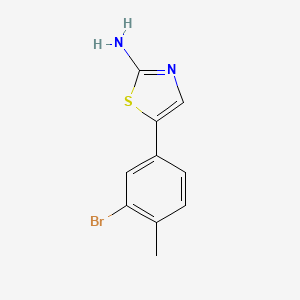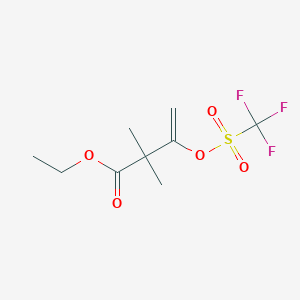
Ethyl 2,2-dimethyl-3-(trifluoromethylsulfonyloxy)but-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE is an organic compound characterized by the presence of a trifluoromethanesulfonyl group. This compound is notable for its unique structure, which includes a trifluoromethanesulfonyl group attached to a but-3-enoate backbone. The trifluoromethanesulfonyl group, often referred to as the triflyl group, is known for its strong electron-withdrawing properties .
Méthodes De Préparation
The synthesis of ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE typically involves the reaction of ethyl 2,2-dimethyl-3-hydroxybut-3-enoate with trifluoromethanesulfonic anhydride. This reaction is carried out under anhydrous conditions and in the presence of a base such as pyridine to neutralize the acidic by-products. The reaction proceeds via the formation of an intermediate trifluoromethanesulfonate ester, which is then isolated and purified .
Analyse Des Réactions Chimiques
ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted by nucleophiles such as amines or alcohols under mild conditions.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can yield carboxylic acids or other oxidized derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE involves its interaction with nucleophiles due to the strong electron-withdrawing effect of the trifluoromethanesulfonyl group. This interaction facilitates various chemical transformations, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .
Comparaison Avec Des Composés Similaires
ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE can be compared with similar compounds such as:
Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate: This compound shares a similar trifluoromethanesulfonyl group but differs in the backbone structure, leading to different reactivity and applications.
Ethyl acetoacetate: While not containing a trifluoromethanesulfonyl group, this compound is structurally similar and undergoes similar types of reactions, such as enolate formation and subsequent alkylation.
ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE stands out due to the presence of the trifluoromethanesulfonyl group, which imparts unique reactivity and properties, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H13F3O5S |
|---|---|
Poids moléculaire |
290.26 g/mol |
Nom IUPAC |
ethyl 2,2-dimethyl-3-(trifluoromethylsulfonyloxy)but-3-enoate |
InChI |
InChI=1S/C9H13F3O5S/c1-5-16-7(13)8(3,4)6(2)17-18(14,15)9(10,11)12/h2,5H2,1,3-4H3 |
Clé InChI |
ZIIJGMOXILVEKI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)C(=C)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)
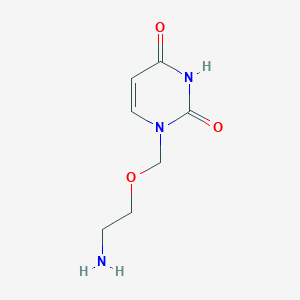

![Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14028214.png)
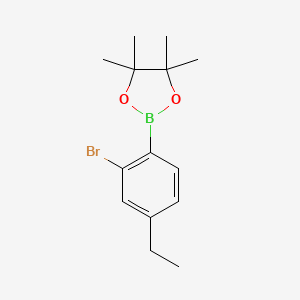

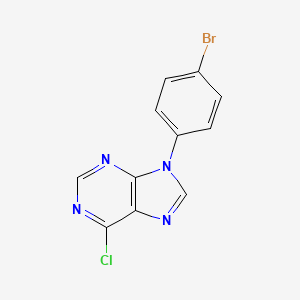
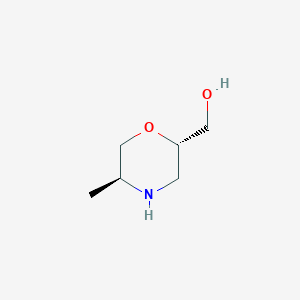
![(4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hcl](/img/structure/B14028242.png)
